molecular formula C12H12BrN B1277890 1-Bromo-4-(Dimethylamino)Naphthalene CAS No. 59557-93-6

1-Bromo-4-(Dimethylamino)Naphthalene

Cat. No. B1277890
CAS RN: 59557-93-6
M. Wt: 250.13 g/mol
InChI Key: CWPDFSZHOZTGQW-UHFFFAOYSA-N
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Description

1-Bromo-4-(Dimethylamino)Naphthalene is a derivative of naphthalene that contains a bromine atom and a dimethylamino group attached to the naphthalene ring. This compound is related to 1,8-bis(dimethylamino)naphthalene, which is known for its superbasic properties and is often referred to as a "proton sponge" due to its ability to absorb protons .

Synthesis Analysis

The synthesis of derivatives similar to 1-Bromo-4-(Dimethylamino)Naphthalene involves the treatment of dilithio or bis(bromomagnesio) naphthalenes with various electrophiles to introduce different substituents, such as iodo, methylthio, and trimethylsilyl groups, among others . A specific example of synthesis is the tandem synthesis of 10-dimethylaminobenzo[h]quinazolines from 2-ketimino-1,8-bis(dimethylamino)naphthalenes, which involves a nucleophilic cascade annulation .

Molecular Structure Analysis

The molecular structure of 1,8-bis(dimethylamino)naphthalene derivatives has been extensively studied. For instance, the crystal structure of 1,8-bis(dimethylamino)naphthalene tetrafluoroborate shows significant out-of-plane deformations due to strong intramolecular hydrogen bonding . Similarly, the structure of 1,8-bis(dimethylamino)naphthalene hydrobromide dihydrate reveals that the naphthalene cation has mirror symmetry with slight displacement of the nitrogen atoms out of the plane of the naphthalene ring .

Chemical Reactions Analysis

The chemical reactivity of 1,8-bis(dimethylamino)naphthalene derivatives includes the ability to undergo nucleophilic substitution reactions. For example, 2-bromo-1,8-bis(dimethylamino)naphthalene can react with n-BuLi and aryl(hetaryl) cyanides to produce quinazolines through a nucleophilic cascade annulation . The basicity of these compounds is influenced by the substituents attached to the naphthalene ring, with electron-donating groups enhancing the basicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-bis(dimethylamino)naphthalene derivatives are characterized by their strong basicity, which is attributed to the high p-character of the nitrogen lone electron pair and the disruption of conjugation between the dimethylamino group and the naphthalene ring's π-system . The basicity is also influenced by the "buttressing effect," which is a combination of steric interactions between ortho-substituents and dimethylamino groups . The coloration of these compounds, such as the yellow coloring of 2,7-disubstituted proton sponges, is another notable property .

Scientific Research Applications

Synthesis of Quinazolines

1-Bromo-4-(Dimethylamino)Naphthalene plays a crucial role in the synthesis of quinazolines, a class of heterocyclic compounds. Research has demonstrated that 2-bromo-1,8-bis(dimethylamino)naphthalene can effectively produce 10-dimethylaminobenzo[h]quinazolines through a nucleophilic cascade annulation process. This method has been found to be remarkably efficient, particularly for displacing unactivated aromatic NMe2 groups (Mikshiev, Antonov, & Pozharskii, 2016).

Development of Proton Sponges

1-Bromo-4-(Dimethylamino)Naphthalene is instrumental in creating proton sponges, which are compounds with a high affinity for protons. These proton sponges have been synthesized through reactions with α,ω-dihalogenoalkanes, resulting in novel molecular structures like 1-dimethylamino-8-pyrrolidino- and 1-dimethylamino-8-isoindolino-naphthalenes (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).

Antituberculosis Activity

Compounds derived from 1-Bromo-4-(Dimethylamino)Naphthalene have shown significant potential in the treatment of tuberculosis. One such compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has demonstrated high antituberculosis activity and is in the final stages of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Colorimetric Proton Sponge

This compound serves as a colorimetric version of a proton sponge. It reacts with bromomaleic anhydride to form MAPS, a solid with solvatochromism properties. This color change, when protonated, is reversible, showcasing its potential in various chemical applications (Swor, Zakharov, & Tyler, 2010).

Fluorescence Imaging

1-Bromo-4-(Dimethylamino)Naphthalene-based probes have been used for selective fluorescence imaging of zinc ions in biological cells. This application is significant in biochemistry and medical diagnostics (Lee, Lee, Jung, Hyun, Feng, Kim, Lee, Lee, Kim, Kang, Kwon, & Jung, 2015).

Safety And Hazards

While specific safety and hazard information for 1-Bromo-4-(Dimethylamino)Naphthalene is not available in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

Future Directions

1,8-Naphthalimide (NI) derivatives, which are similar to 1-Bromo-4-(Dimethylamino)Naphthalene, have shown broad applications in the medical and biological fields as labeling or imaging reagents due to their unique chemical and optical properties . They have also been used to prepare fluorescence chemosensors, which possess high selectivity and sensitivity to detect target molecules . Therefore, it’s plausible that 1-Bromo-4-(Dimethylamino)Naphthalene and its derivatives could have similar applications in the future.

properties

IUPAC Name

4-bromo-N,N-dimethylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPDFSZHOZTGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399133
Record name 1-Bromo-4-(Dimethylamino)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(Dimethylamino)Naphthalene

CAS RN

59557-93-6
Record name 1-Bromo-4-(Dimethylamino)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Ogata, C Furukawa, K Sakurai, H Iba, Y Kitade… - Bioorganic & medicinal …, 2010 - Elsevier
MicroRNAs (miRNAs) are single-stranded non-coding RNAs composed of 20–23 nucleotides. They are initially transcribed in the nucleus as pri-miRNAs. After processing, one strand …
Number of citations: 22 www.sciencedirect.com
R Di Santo, R Costi, G Cuzzucoli Crucitti… - Journal of medicinal …, 2012 - ACS Publications
Dyes like CR are able to inhibit the aggregation of Aβ fibrils. Thus, a screening of a series of dyes including ABBB (1) was performed. Its main component 2 tested in an in vitro assay (ie, …
Number of citations: 31 pubs.acs.org
K Tamao, M Asahara, GR Sun, A Kawachi - Journal of organometallic …, 1999 - Elsevier
1,ω-Bis[8-(dimethylamino)-1-naphthyl]-1,ω-difluorotrisilane 1 (ω=3) and tetrasilane 2 (ω=4) have been prepared. The X-ray crystallography of dl-1 and meso-1 shows unsymmetrical …
Number of citations: 13 www.sciencedirect.com
X Gao, Y Zhang, B Wang - Organic Letters, 2003 - ACS Publications
A new boronic acid fluorescent on−off reporter compound (1) was synthesized. This fluorescent sensor shows a 41-fold emission intensity increase upon addition of 50 mM fructose in …
Number of citations: 135 pubs.acs.org

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